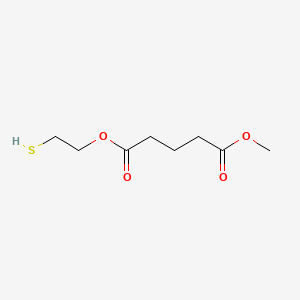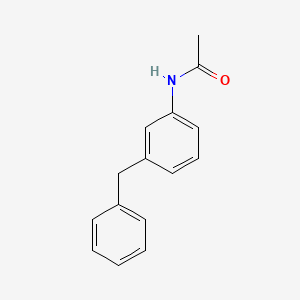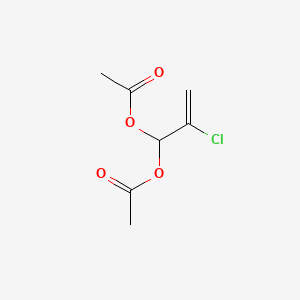![molecular formula C10H12N2O5S B13759233 N-[(o-Nitrophenyl)thio]-L-threonine CAS No. 7685-70-3](/img/structure/B13759233.png)
N-[(o-Nitrophenyl)thio]-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(o-Nitrophenyl)thio]-L-threonine is an organic compound with the molecular formula C10H12N2O5S. It is a derivative of L-threonine, where the amino group is substituted with an o-nitrophenylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(o-Nitrophenyl)thio]-L-threonine typically involves the reaction of L-threonine with o-nitrophenylthiol in the presence of a coupling agent. The reaction is carried out under mild conditions to ensure the integrity of the threonine backbone. The process can be summarized as follows:
Starting Materials: L-threonine and o-nitrophenylthiol.
Coupling Agent: Commonly used agents include dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or dimethylformamide at room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification processes to ensure product purity .
Chemical Reactions Analysis
Types of Reactions
N-[(o-Nitrophenyl)thio]-L-threonine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The thio group can be oxidized to a sulfoxide or sulfone.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include amino derivatives, sulfoxides, sulfones, and substituted aromatic compounds .
Scientific Research Applications
N-[(o-Nitrophenyl)thio]-L-threonine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(o-Nitrophenyl)thio]-L-threonine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thio group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiourea Derivatives: Compounds with similar thio groups, such as thiourea, exhibit comparable reactivity and applications.
Nitrophenyl Derivatives: Compounds like p-nitrophenylthio derivatives share similar chemical properties and reactivity patterns.
Uniqueness
N-[(o-Nitrophenyl)thio]-L-threonine is unique due to the combination of the nitro and thio groups on the L-threonine backbone. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
7685-70-3 |
|---|---|
Molecular Formula |
C10H12N2O5S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid |
InChI |
InChI=1S/C10H12N2O5S/c1-6(13)9(10(14)15)11-18-8-5-3-2-4-7(8)12(16)17/h2-6,9,11,13H,1H3,(H,14,15)/t6-,9+/m1/s1 |
InChI Key |
QJMPRIHAPGGFMA-MUWHJKNJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O |
Canonical SMILES |
CC(C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci)](/img/structure/B13759155.png)
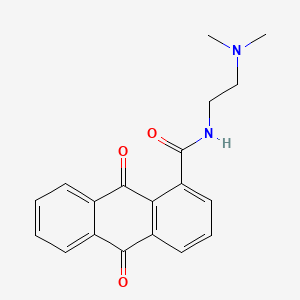

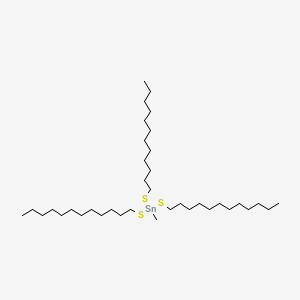

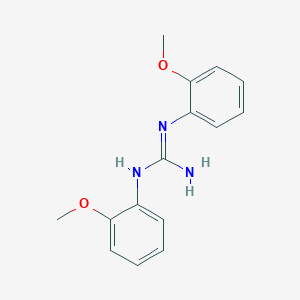
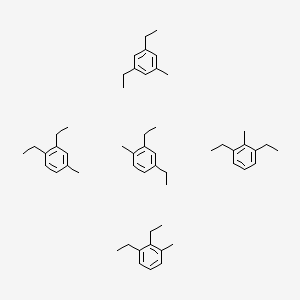
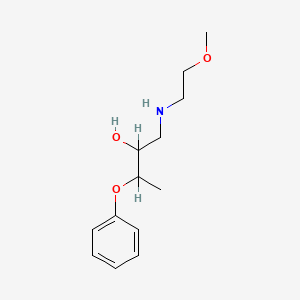
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
